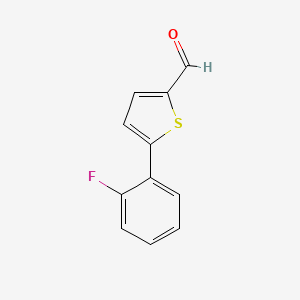
5-(2-Fluorophényl)thiophène-2-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorophenyl group suggests potential for varied chemical reactivity and biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions and the use of specific reagents and catalysts. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was achieved using the Gewald synthesis technique, which involves a mild base and sulfur powder . Another related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, was synthesized through a chemo- and regioselective Br/Li exchange reaction, indicating the versatility of synthetic approaches for thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring and various substituents that influence the compound's properties. For example, the crystal and molecular structure of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, a structurally related compound, was determined using X-ray crystallography, revealing intermolecular interactions that stabilize the crystal structure . These findings suggest that 5-(2-Fluorophenyl)thiophene-2-carbaldehyde may also exhibit specific intermolecular interactions due to its functional groups.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, often facilitated by their functional groups. The carbaldehyde group, in particular, is reactive and can form Schiff bases, as seen in the synthesis of novel Schiff bases from related thiophene derivatives . Additionally, the presence of a fluorine atom can influence the reactivity of the compound, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom was crucial for binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a decyl group in thiophene-2-carboxylic acids led to the formation of novel supramolecular liquid-crystalline complexes . The polymerization of thiophene-2-carbaldehyde resulted in a polymer with spherical particles, indicating that the physical properties such as morphology can be tailored through chemical reactions . The presence of carbaldehyde groups in liquid crystalline compounds with thiophene moieties was found to induce or enlarge the temperature ranges of mesophases, demonstrating the impact of functional groups on the material's properties .
Applications De Recherche Scientifique
Analyse complète des applications du 5-(2-Fluorophényl)thiophène-2-carbaldéhyde
Chimie médicinale Composés biologiquement actifs : Les analogues à base de thiophène, tels que le this compound, présentent un intérêt significatif en chimie médicinale en raison de leur potentiel en tant que composés biologiquement actifs. Ils sont cruciaux pour les chimistes médicinaux afin de développer des composés avancés aux effets biologiques variés .
Activité antimicrobienne : Ces composés se sont montrés prometteurs dans les applications antimicrobiennes. Leurs propriétés structurelles permettent la synthèse de dérivés qui peuvent être puissants contre diverses souches microbiennes .
Utilisations analgésiques et anti-inflammatoires : Les dérivés du thiophène sont également explorés pour leurs propriétés analgésiques et anti-inflammatoires, offrant de nouvelles voies potentielles pour la gestion de la douleur et de l'inflammation .
Effets antihypertenseurs : La recherche indique que certains dérivés du thiophène peuvent posséder des effets antihypertenseurs, ce qui pourrait être bénéfique dans le traitement des conditions d'hypertension artérielle .
Activité antitumorale : Le cadre structurel des composés à base de thiophène se prête à l'activité antitumorale, ce qui en fait des candidats pour la recherche sur le traitement du cancer .
Science des matériaux Inhibiteurs de corrosion : Au-delà des applications médicinales, ces composés sont étudiés pour leur rôle d'inhibiteurs de corrosion, ce qui est essentiel pour prolonger la durée de vie des métaux .
Électronique Diodes électroluminescentes (LED) : Dans le domaine de l'électronique, les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes (LED), contribuant aux avancées en matière de technologie d'affichage .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Propriétés
IUPAC Name |
5-(2-fluorophenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYZMUCJTYAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886508-80-1 |
Source


|
| Record name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


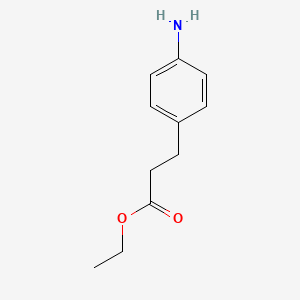
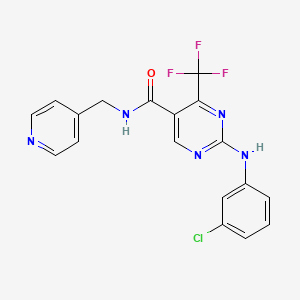
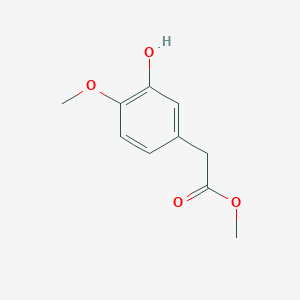
![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)


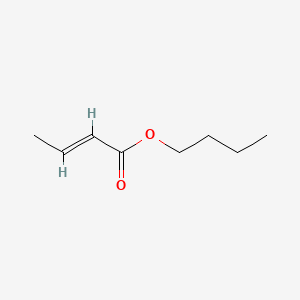
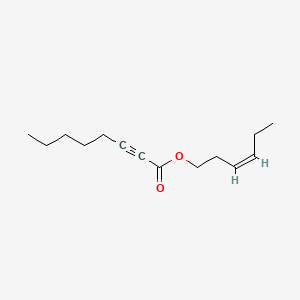

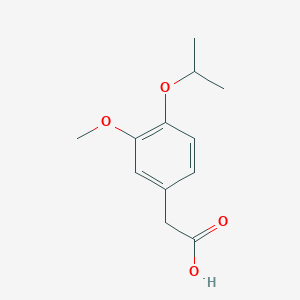
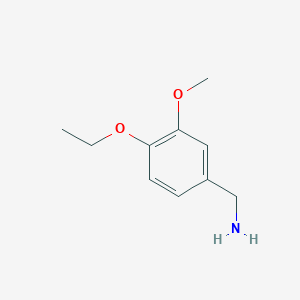

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)